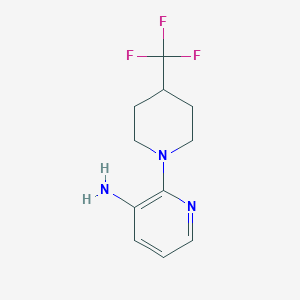

3-Amino-2-(4-(trifluorometil)piperidin-1-il)piridina

Descripción general

Descripción

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Piperidina

Los derivados de piperidina son fundamentales en el diseño de fármacos, y 3-Amino-2-(4-(trifluorometil)piperidin-1-il)piridina sirve como intermedio clave en la síntesis de diversas piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas . Estos compuestos son importantes debido a su presencia en numerosos productos farmacéuticos y sus potenciales actividades biológicas.

Aplicaciones Farmacológicas

El grupo trifluorometil en derivados de piperidina, como nuestro compuesto de interés, a menudo se asocia con propiedades farmacológicas mejoradas . Esta entidad puede influir en la actividad biológica de los fármacos, convirtiéndola en una característica valiosa en el desarrollo de nuevos medicamentos.

Agentes Anticonvulsivos

El motivo estructural de This compound se encuentra en las hidroxiamidas que exhiben propiedades anticonvulsivas . La investigación de estos compuestos podría conducir al desarrollo de nuevos tratamientos para la epilepsia y otros trastornos convulsivos.

Agentes Antivirales

Los derivados de este compuesto se han explorado por sus capacidades antivirales, particularmente contra las proteasas del SARS-CoV-2 . La investigación en curso puede contribuir al descubrimiento de nuevos tratamientos para COVID-19 y otras infecciones virales.

Actividad Antituberculosa

Los derivados N-sustituidos del compuesto han mostrado promesa en el tratamiento de la tuberculosis (TB). Estos derivados se han sintetizado y evaluado por su actividad antituberculosa contra Mycobacterium tuberculosis , lo que podría conducir a terapias más efectivas para la TB.

Química de Flúor en el Desarrollo de Fármacos

El grupo trifluorometil es un farmacóforo común en los fármacos aprobados por la FDA. La inclusión de este grupo en moléculas como This compound puede afectar significativamente la eficacia y el perfil de seguridad de los productos farmacéuticos .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Mode of Action

It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function.

Biochemical Pathways

It’s known that the compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .

Pharmacokinetics

The compound’s molecular weight (16211 g/mol) and its solid form could potentially influence its bioavailability.

Result of Action

The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .

Action Environment

The compound’s trifluoromethyl group could potentially impact its chemical reactivity, physico-chemical behavior, and biological activity .

Análisis Bioquímico

Biochemical Properties

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to potent inhibition or activation effects. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can interact with proteins involved in metabolic processes, influencing their activity and stability .

Cellular Effects

The effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In neuronal cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine modulates neurotransmitter release and synaptic plasticity, impacting cognitive functions and memory formation .

Molecular Mechanism

At the molecular level, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with target biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Once inside the cell, it binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, altering its activity and downstream signaling pathways. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can influence gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine have been studied over various time periods to understand its stability and long-term impact on cellular functions. The compound has shown good stability under physiological conditions, with minimal degradation over time. Long-term exposure to 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine in cell culture models has revealed sustained inhibition of cell proliferation and metabolic activity. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine are dose-dependent. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection, without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and bioavailability. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can modulate metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and context. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes. For example, in cancer cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can accumulate in the nucleus and inhibit transcription factors involved in cell proliferation .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-6-17(7-4-8)10-9(15)2-1-5-16-10/h1-2,5,8H,3-4,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYOIOYMQYIUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)

![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)